Methyl 7-chloro-1H-indole-4-carboxylate

Process Chemistry Scalable Synthesis Indole Building Blocks

Scaling 7-substituted indole libraries is hindered by purification-intensive routes for bromo/fluoro analogs. This 7-chloro congener overcomes that via a published chromatography-free synthesis (Alper & Nguyen, J. Org. Chem. 2003) capable of multihundred-gram batches. • Eliminates column chromatography at scale • Pd-catalyzed diversification conditions are directly transferable without re-optimization • Boiling point ~27 °C higher than non-halogenated analog extends thermal operating range. Consistent ≥95% purity supports reproducible library synthesis from mg to gram scale.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 503816-69-1
Cat. No. B1365046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloro-1H-indole-4-carboxylate
CAS503816-69-1
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=C(C=C1)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3
InChIKeyYMAVXLSGYDNOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-chloro-1H-indole-4-carboxylate: Bench-Scale & Procurement Profile


Methyl 7-chloro-1H-indole-4-carboxylate is a halogenated indole-4-carboxylate ester defined by a chlorine atom at the 7-position and a methyl ester at the 4-position of the indole scaffold. It is a previously unknown derivative whose practical, chromatography-free synthetic route was first disclosed in 2003 [1]. The compound is supplied as a research chemical with a standard purity of ≥95% and is assigned the molecular formula C10H8ClNO2 (MW 209.63) . Its structural features position it as a versatile building block for diversity-oriented synthesis and medicinal chemistry campaigns targeting the indole pharmacophore.

Methyl 7-chloro-1H-indole-4-carboxylate: Analog Substitution Limitations


Superficially similar indole-4-carboxylate esters (e.g., the 7-bromo, 7-fluoro, or non-halogenated variants) cannot be considered interchangeable for two fundamental reasons. First, the synthetic accessibility of the 7-chloro congener is uniquely scalable: the published route delivers multihundred gram quantities without chromatographic purification [1], an attribute not yet demonstrated for the 7-bromo or 7-fluoro analogs in the open literature. Second, the chlorine substituent imparts a distinct electronic and steric profile that alters the course of Pd-catalyzed cross-coupling reactions used to elaborate the indole core, meaning a synthetic sequence validated on the 7-chloro intermediate cannot be simply repeated with the 7-bromo or 7-fluoro analog without re-optimization [2]. These differences directly impact procurement continuity and downstream synthetic feasibility for discovery programs.

Methyl 7-chloro-1H-indole-4-carboxylate: Differentiation vs. Closest Analogs


Scalable Chromatography-Free Synthesis vs. Bromo/Fluoro Analogs

The 7-chloro derivative is the only member of the 7-haloindole-4-carboxylate ester family for which a validated multihundred-gram synthesis has been reported. The Alper–Nguyen route achieves this scale without any chromatographic purification [1]. In contrast, no peer-reviewed or patent literature demonstrates a comparable scalable, chromatography-free synthesis for methyl 7-bromo-1H-indole-4-carboxylate or methyl 7-fluoro-1H-indole-4-carboxylate. This represents a supply-chain-grade differentiation: procurement of the 7-chloro compound can be supported by a route that is inherently more amenable to process scale-up, reducing the risk of batch-to-batch variability associated with chromatographic steps.

Process Chemistry Scalable Synthesis Indole Building Blocks

Purity Specification: 7-Chloro vs. 7-Fluoro Analogs

Commercially, methyl 7-chloro-1H-indole-4-carboxylate is routinely supplied at a certified purity of ≥95% . The direct fluoro analog, methyl 7-fluoro-1H-indole-4-carboxylate (CAS 588688-40-8), is listed by suppliers at a slightly higher purity of 97% . While the 2% difference appears small, the 95% specification for the 7-chloro compound has been consistently met by vendors using batch-specific QC documentation (NMR, HPLC, GC) , providing procurement confidence. For the 7-bromo analog, purity is typically 98% , but its synthetic scalability remains unaddressed.

Chemical Procurement Purity Specification Indole Derivatives

Physicochemical Properties vs. Non-Halogenated Parent

The introduction of chlorine at the 7-position significantly alters the physicochemical profile relative to the non-halogenated parent compound, methyl indole-4-carboxylate (CAS 39830-66-5). The 7-chloro derivative exhibits a higher predicted boiling point (358.9 ± 22.0 °C at 760 mmHg ) compared to the non-halogenated parent (331.7 °C at 760 mmHg [1]), a difference of approximately 27 °C. Density also increases (1.4 ± 0.1 g/cm³ for the 7-chloro vs. 1.253 g/cm³ for the parent [1]). These differences influence distillation, storage, and formulation handling during synthesis.

Physicochemical Properties Handling and Storage Indole Ester Library

Diversity-Generating Intermediate in IAP Inhibitors

The Alper–Nguyen paper establishes the 7-chloro compound's role as a scaffold for Pd-catalyzed diversification, specifically demonstrating conditions for elaborating one of its diversity-generating elements [1]. This precedent is directly linked to its incorporation into dimeric IAP inhibitor patents (EP-2651919-A1, US-8993523-B2) , where the 7-chloroindole-4-carboxylate moiety serves as a key substructure. Equivalent patent-level utilization of the 7-bromo or 7-fluoro methyl ester analogs in IAP inhibitor programs is not documented in the same patent family.

Diversity-Oriented Synthesis Palladium Catalysis Medicinal Chemistry

Methyl 7-chloro-1H-indole-4-carboxylate: R&D Application Scenarios


Scale-Up for Indole-Based Drug Candidates

When a medicinal chemistry program advances a 7-substituted indole-4-carboxylate scaffold into preclinical development, the proven multihundred-gram, chromatography-free synthetic route for the 7-chloro intermediate becomes a critical procurement advantage. It eliminates the need for in-house re-optimization of large-scale syntheses required for bromo or fluoro analogs and reduces purification bottlenecks [1].

Focused Libraries for IAP or CNS Targets

The compound's established use in Pd-catalyzed diversification chemistry and its presence in IAP inhibitor patent families make it the halogenation variant of choice for generating focused libraries. Researchers can directly adopt published conditions rather than expend resources on parallel optimization of the 7-bromo or 7-fluoro substrates [1].

High-Temperature Reaction Sequences

With a boiling point approximately 27 °C higher than the non-halogenated methyl indole-4-carboxylate, the 7-chloro compound offers a wider thermal operating window for reactions involving prolonged heating or reduced-pressure distillation, reducing evaporative loss and potential decomposition during workup .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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